

safety data sheet for 2,5-Dioxopyrrolidin-1-YL octanoate

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Compound of Interest

Compound Name: 2,5-Dioxopyrrolidin-1-YL octanoate

Cat. No.: B085185

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Technical Guide: 2,5-Dioxopyrrolidin-1-YL octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,5-Dioxopyrrolidin-1-YL octanoate** (CAS Number: 14464-30-3), a versatile reagent commonly utilized in bioconjugation, chemical synthesis, and various research applications. This document summarizes its key physicochemical properties, safety information, and provides detailed experimental protocols for its use.

Core Data Presentation

Chemical and Physical Properties

Property	Value	Source
CAS Number	14464-30-3	PubChem[1]
Molecular Formula	C12H19NO4	PubChem[1]
Molecular Weight	241.29 g/mol	Pharmaffiliates
IUPAC Name	(2,5-dioxopyrrolidin-1-yl) octanoate	PubChem[1]
Synonyms	Caprylic acid N-succinimidyl ester, N-Succinimidyl octanoate, Octanoic acid N-Succinimidyl Ester	PubChem[1]
Appearance	White powder	ChemWhat
Melting Point	Not available	---
Boiling Point	Not available	---
Solubility	Soluble in organic solvents like DMSO and DMF.	AAT Bioquest[2]
Storage Conditions	Inert atmosphere, 2-8°C	Sigma-Aldrich

Safety and Hazard Information

While a complete Safety Data Sheet (SDS) with comprehensive toxicological and ecotoxicological data for **2,5-Dioxopyrrolidin-1-YL octanoate** is not readily available in public domains, information for N-hydroxysuccinimide esters as a class of compounds suggests the following hazards. Users should handle this compound with care, following standard laboratory safety procedures.

Hazard Category	GHS Hazard Statement	Precautionary Statement
Acute Toxicity (Oral)	H302: Harmful if swallowed	P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Corrosion/Irritation	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye Damage/Irritation	H319: Causes serious eye irritation	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.
Aquatic Hazard (Long-term)	H412: Harmful to aquatic life with long lasting effects	P273: Avoid release to the environment.

Note: This information is based on the general hazard profile of N-hydroxysuccinimide esters and may not be fully comprehensive for this specific compound. A substance-specific risk assessment should be conducted before use.

Experimental Protocols

2,5-Dioxopyrrolidin-1-YL octanoate is an amine-reactive reagent, primarily used for the covalent modification of primary and secondary amines in proteins, peptides, and other biomolecules. The N-hydroxysuccinimide (NHS) ester group reacts with amines to form a stable amide bond.

General Protocol for Protein Labeling with N-Succinimidyl Octanoate

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with **2,5-Dioxopyrrolidin-1-YL octanoate**. Optimization may be required for specific proteins and applications.

Materials:

- Protein to be labeled (e.g., IgG antibody)
- **2,5-Dioxopyrrolidin-1-YL octanoate**
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.0-9.0[2]
- Purification column (e.g., size-exclusion chromatography) or dialysis cassette
- Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2]
 - Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the labeling reaction. If necessary, exchange the buffer using dialysis or a desalting column.[2]
- Prepare NHS Ester Stock Solution:
 - Immediately before use, dissolve **2,5-Dioxopyrrolidin-1-YL octanoate** in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]
- Labeling Reaction:

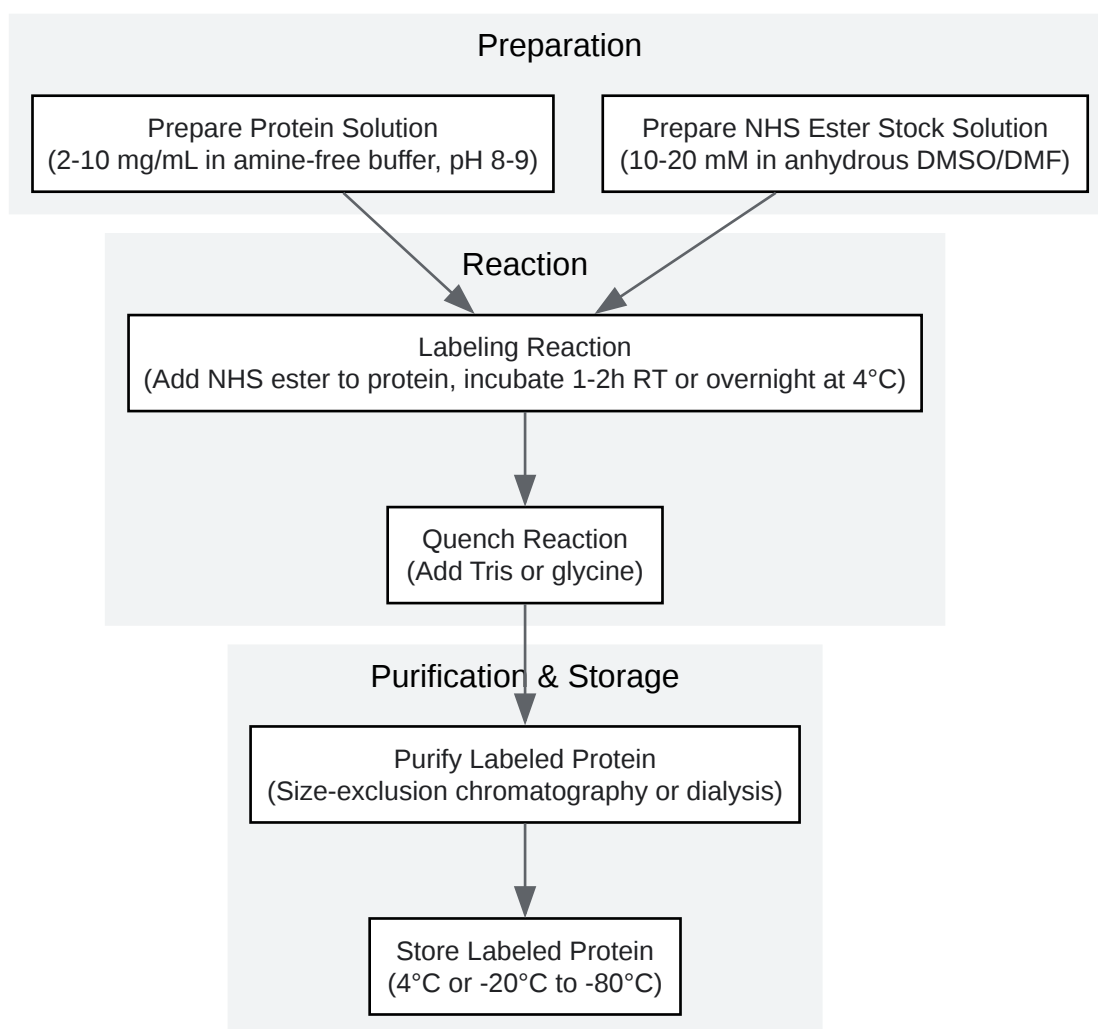
- Add the NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized, but a starting point of a 10:1 to 20:1 molar excess of the ester is recommended.[2]
- Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.
- Quench Reaction:
 - Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
 - Incubate for 30 minutes at room temperature.
- Purification:
 - Remove the unreacted NHS ester and byproducts by size-exclusion chromatography, dialysis, or ultrafiltration.
 - The purified, labeled protein can be stored under appropriate conditions, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.

Applications in Drug Development

A notable application of **2,5-Dioxopyrrolidin-1-YL octanoate** is in the synthesis of the drug Eliglustat. Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of Gaucher disease type 1.[3] In the synthesis of Eliglustat, the amine group of a key intermediate is acylated with octanoic acid using its N-hydroxysuccinimide ester form (**2,5-Dioxopyrrolidin-1-YL octanoate**) to introduce the octanoyl side chain.[3]

Visualizations

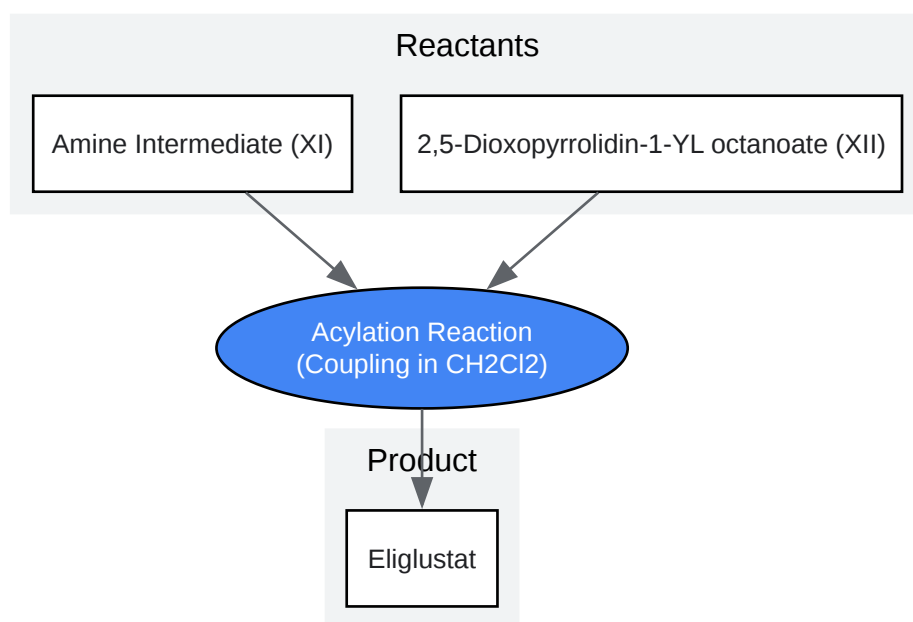
Experimental Workflow: Protein Labeling



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Caption: Workflow for protein labeling using an NHS ester.

Logical Relationship: Synthesis of Eliglustat Intermediate



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References

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Phone: (601) 213-4426

Email: info@benchchem.com